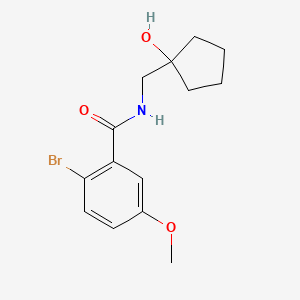

![molecular formula C10H13NO2S B2793904 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955519-93-3](/img/structure/B2793904.png)

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

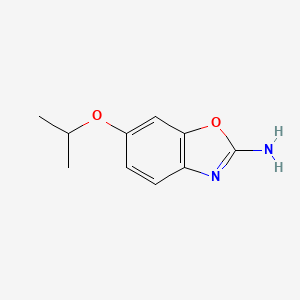

“1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one” is a chemical compound with the CAS Number: 1955519-93-3 . It has a molecular weight of 211.28 . The IUPAC name for this compound is 1-((3-hydroxyphenyl)amino)-3,4-dihydro-2H-1lambda6-thiophene 1-oxide .

Molecular Structure Analysis

The InChI code for “1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one” is 1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-6,8,12H,1-2,7H2,(H,11,13) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications

Formation and Stability of Thiol Groups in Proteins and Peptides

The reagent 2-iminothiolane (2-IT) is utilized to introduce thiol groups into proteins and peptides through reactions with their amino groups. The thiol adducts initially formed by the reaction of an amine with 2-IT are unstable and decay to a nonthiol product, an N-substituted 2-iminothiolane, with the loss of ammonia. The decay rate of these adducts varies based on the amine's pKa, influencing the stability and utility of thiol groups in biochemical applications. Immediate capping of the thiol group is recommended to prevent decay when using 2-IT in bioconjugation processes, highlighting the critical considerations in the manipulation of thiol groups for scientific research applications (Singh et al., 1996).

Covalent Immobilization on Surfaces

The study on the chemical deposition of polyaniline and its derivatives on gold electrodes coated with thiol monolayers showcases the relevance of surface-confined monomers in facilitating polymer formation. This approach, leveraging the covalent attachment of phenylenediamine molecules through thiol-ene chemistry, underscores the potential of using thiol-based reactions for the development of functional materials with unique electronic properties. The resulting polymers, studied through quartz crystal microbalance and cyclic voltammetry, exhibit behaviors indicative of the significant role that surface-immobilized thiols play in material science and engineering (Mazur & Krysiński, 2001).

properties

IUPAC Name |

3-[(1-oxothiolan-1-ylidene)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBUROIKCTTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NC2=CC(=CC=C2)O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

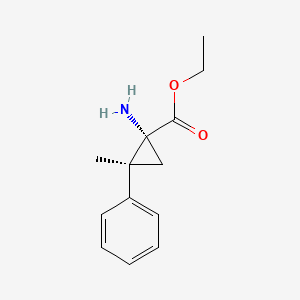

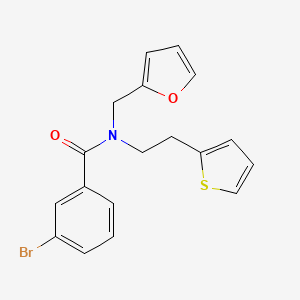

![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)

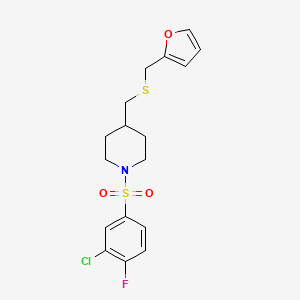

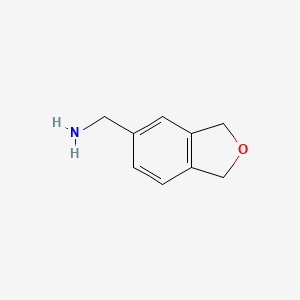

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2793831.png)

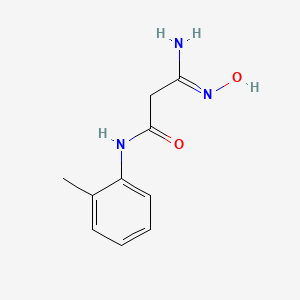

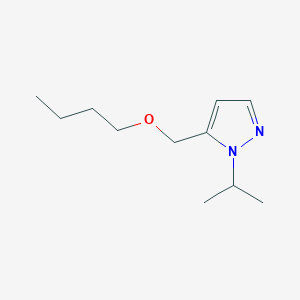

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2793839.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2793843.png)

![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)